N,N'-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide
Description
N,N’-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of two benzothiophene moieties, each substituted with a cyano group, and linked through a hexanediamide chain. Benzothiophenes are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Properties
Molecular Formula |
C24H26N4O2S2 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N,N'-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide |
InChI |
InChI=1S/C24H26N4O2S2/c25-13-17-15-7-1-3-9-19(15)31-23(17)27-21(29)11-5-6-12-22(30)28-24-18(14-26)16-8-2-4-10-20(16)32-24/h1-12H2,(H,27,29)(H,28,30) |
InChI Key |
MGNLNWOYSVYUKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCCCC(=O)NC3=C(C4=C(S3)CCCC4)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide can be achieved through a multi-step synthetic route. One common method involves the initial preparation of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene, which is then reacted with hexanediamine under specific conditions to form the desired compound. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like potassium hydroxide to facilitate the formation of the hexanediamide linkage .
Chemical Reactions Analysis
N,N’-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano groups to amines.
Scientific Research Applications
N,N’-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific diseases.
Industry: It is utilized in the production of advanced materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N,N’-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. For example, it has been shown to inhibit enzymes involved in inflammatory processes, making it a potential candidate for anti-inflammatory drug development .
Comparison with Similar Compounds
N,N’-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide can be compared with other similar compounds such as:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propionamide: This compound has a similar benzothiophene structure but differs in the substituent groups and linkage.
N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide: This compound features additional functional groups and a more complex structure.
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide: This compound contains a benzimidazole moiety and exhibits different biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
